molecular formula C19H17ClN2O2 B7647470 N'-[(4-chlorophenyl)-phenylmethyl]-N-prop-2-ynylpropanediamide

N'-[(4-chlorophenyl)-phenylmethyl]-N-prop-2-ynylpropanediamide

カタログ番号 B7647470
分子量: 340.8 g/mol
InChIキー: RLSLAJAVLLHYOG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N'-[(4-chlorophenyl)-phenylmethyl]-N-prop-2-ynylpropanediamide, also known as CPP-115, is a chemical compound that belongs to the family of gamma-aminobutyric acid (GABA) analogs. It is a potent and selective inhibitor of the enzyme called vigabatrin hydrolase (VGB-H), which is responsible for the degradation of the antiepileptic drug vigabatrin. CPP-115 has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

作用機序

N'-[(4-chlorophenyl)-phenylmethyl]-N-prop-2-ynylpropanediamide works by inhibiting the enzyme VGB-H, which is responsible for breaking down vigabatrin, an antiepileptic drug that increases GABA levels in the brain. By inhibiting VGB-H, this compound can increase the levels of vigabatrin and GABA in the brain, which can help reduce seizures and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, which can help reduce seizures and anxiety. It has also been found to enhance the effects of other GABAergic drugs, such as benzodiazepines and barbiturates. This compound has been shown to have a low toxicity profile and is well-tolerated in animal models.

実験室実験の利点と制限

N'-[(4-chlorophenyl)-phenylmethyl]-N-prop-2-ynylpropanediamide has several advantages for lab experiments, including its high potency and selectivity for VGB-H. It has also been shown to have a low toxicity profile and is well-tolerated in animal models. However, this compound has some limitations, including its limited solubility in water and its potential for off-target effects.

将来の方向性

There are several future directions for research on N'-[(4-chlorophenyl)-phenylmethyl]-N-prop-2-ynylpropanediamide, including:
1. Further studies on its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
2. Development of more potent and selective inhibitors of VGB-H.
3. Investigation of the effects of this compound on other GABAergic drugs and their potential for combination therapy.
4. Studies on the pharmacokinetics and pharmacodynamics of this compound in humans.
5. Investigation of the potential for this compound to be used as a tool for studying GABAergic neurotransmission.
In conclusion, this compound is a potent and selective inhibitor of the enzyme VGB-H, which has potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It works by increasing GABA levels in the brain, which can help reduce seizures and anxiety. This compound has several advantages for lab experiments, including its high potency and selectivity for VGB-H, but also has some limitations, including its limited solubility in water and potential for off-target effects. There are several future directions for research on this compound, including further studies on its potential therapeutic applications and the development of more potent and selective inhibitors of VGB-H.

合成法

N'-[(4-chlorophenyl)-phenylmethyl]-N-prop-2-ynylpropanediamide can be synthesized through a multistep process involving the condensation of 4-chlorobenzaldehyde and benzylamine, followed by the addition of propargylamine and subsequent reduction of the resulting imine with sodium borohydride. The final product is obtained through a purification process involving column chromatography.

科学的研究の応用

N'-[(4-chlorophenyl)-phenylmethyl]-N-prop-2-ynylpropanediamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. It has been shown to increase GABA levels in the brain, which can help reduce seizures and anxiety. This compound has also been found to enhance the effects of other GABAergic drugs, such as benzodiazepines and barbiturates.

特性

IUPAC Name

N'-[(4-chlorophenyl)-phenylmethyl]-N-prop-2-ynylpropanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-2-12-21-17(23)13-18(24)22-19(14-6-4-3-5-7-14)15-8-10-16(20)11-9-15/h1,3-11,19H,12-13H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSLAJAVLLHYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)CC(=O)NC(C1=CC=CC=C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。